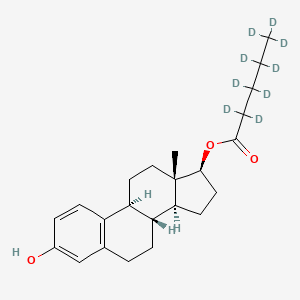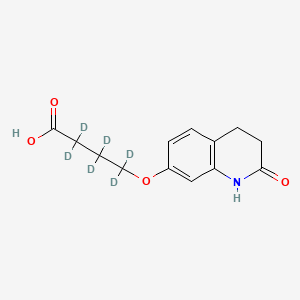
Sorbic acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sorbic acid-d3 is a deuterated form of sorbic acid, where three hydrogen atoms are replaced with deuteriumIt is a colorless solid that is slightly soluble in water and sublimes readily .
准备方法
Synthetic Routes and Reaction Conditions
The traditional route to synthesize sorbic acid involves the condensation of malonic acid and crotonaldehyde . Another method includes the preparation from isomeric hexadienoic acids, which are available via a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . For the deuterated form, sorbic acid-d3, the synthesis would involve the use of deuterated reagents to replace hydrogen atoms with deuterium.
Industrial Production Methods
Commercially, sorbic acid is produced from crotonaldehyde and ketene . The industrial production of this compound would follow similar methods but with deuterated starting materials to ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Sorbic acid undergoes various chemical reactions, including:
Oxidation: Sorbic acid can be oxidized, although it is highly resistant to oxidation in its dry form.
Substitution: Sorbic acid can form salts, esters, and other derivatives through typical carboxyl acid reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate is used for the oxidation of sorbic acid.
Reduction: Lithium aluminum hydride is a common reagent for reducing the carboxyl group.
Substitution: Various reagents can be used to form salts and esters, including alcohols and bases.
Major Products Formed
Oxidation: Oxidized products of sorbic acid.
Reduction: Sorbyl alcohol (2,4-hexadien-1-ol).
Substitution: Salts like potassium sorbate and esters of sorbic acid.
科学研究应用
Sorbic acid-d3 has various applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sorbic acid in biological systems.
Industry: Used in the food industry as a preservative to inhibit the growth of mold, yeast, and fungi.
作用机制
The antimicrobial action of sorbic acid involves multiple mechanisms:
Cell Membrane Alteration: Sorbic acid can alter the cell membrane of microorganisms, affecting their integrity.
Inhibition of Transport Systems: It inhibits transport systems and key enzymes within microbial cells.
Proton Flux Creation: Sorbic acid creates a proton flux into the cell, disrupting cellular processes.
Oxidative Phosphorylation Inhibition: It inhibits oxidative phosphorylation, affecting energy production in microbial cells.
相似化合物的比较
Similar Compounds
Benzoic Acid: Another commonly used food preservative with similar antimicrobial properties.
Potassium Sorbate: A salt of sorbic acid that is more soluble in water and used extensively in the food industry.
Calcium Sorbate: Another salt of sorbic acid with similar preservative properties.
Uniqueness
Sorbic acid-d3 is unique due to the presence of deuterium atoms, which makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it a powerful tool in scientific investigations.
属性
分子式 |
C6H8O2 |
|---|---|
分子量 |
115.14 g/mol |
IUPAC 名称 |
(2E,4E)-6,6,6-trideuteriohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i1D3 |
InChI 键 |
WSWCOQWTEOXDQX-NNICAYGYSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C=C/C=C/C(=O)O |
规范 SMILES |
CC=CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
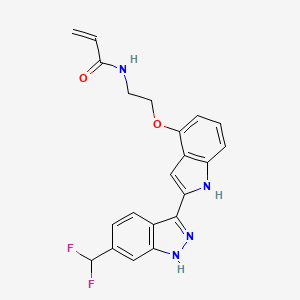
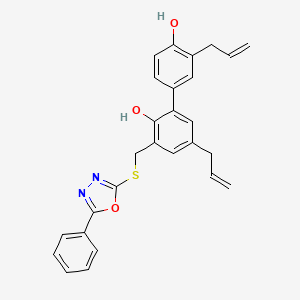
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
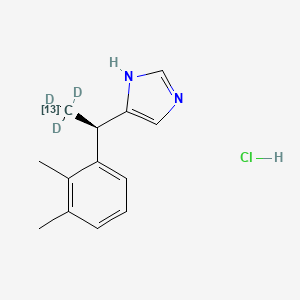
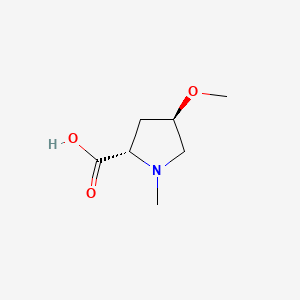
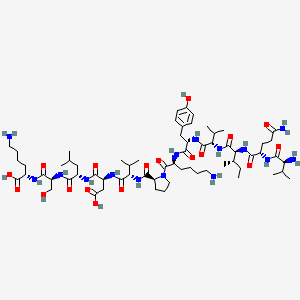
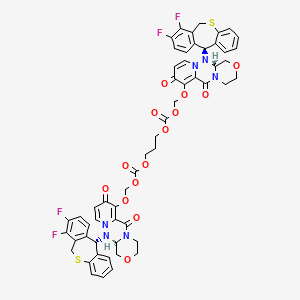
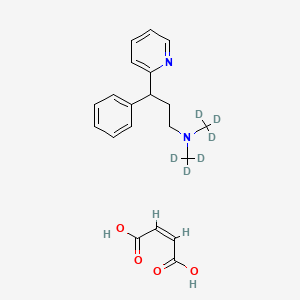
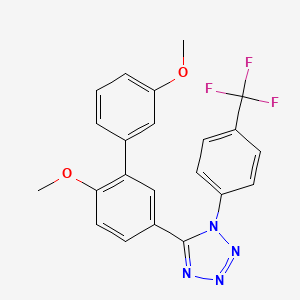
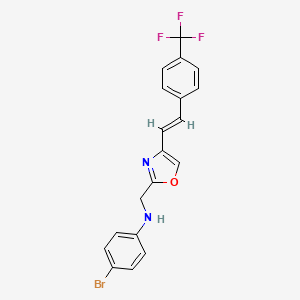
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
